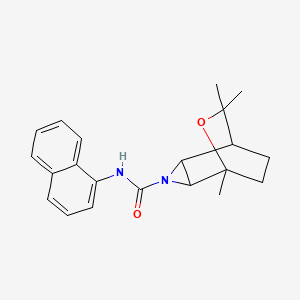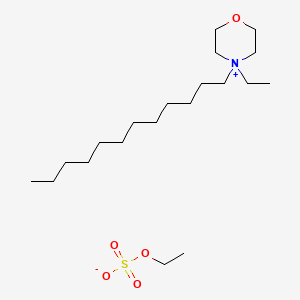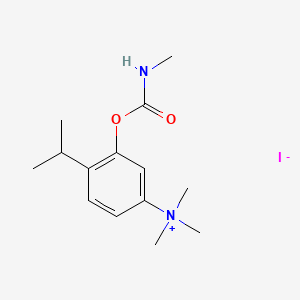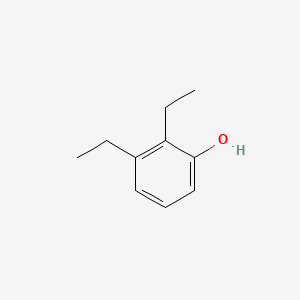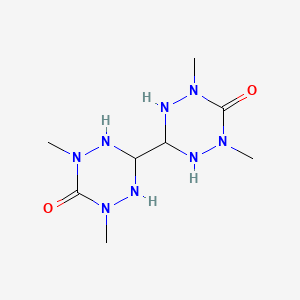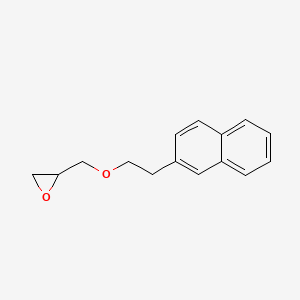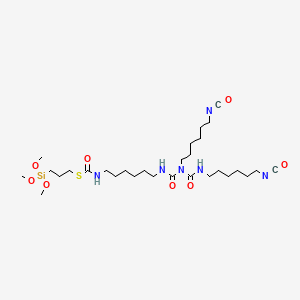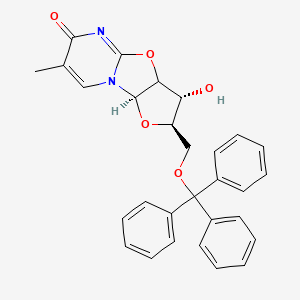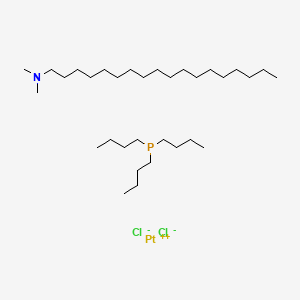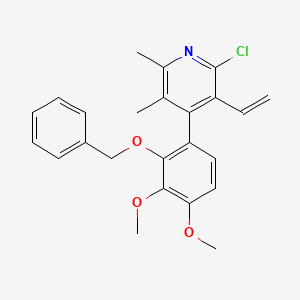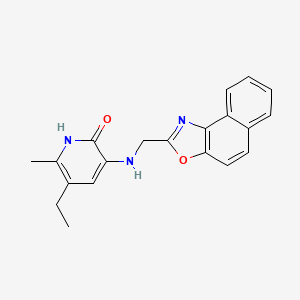
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring containing two nitrogen atoms and a carboxylic acid group. The presence of a hydroxyphenyl group adds to its chemical complexity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The diazepine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diazepine ring can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-1,4-diazepine-7-carboxylic acid: Lacks the hydroxyphenyl group, resulting in different biological activity.
5-(2-Hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid: Similar structure but without the dihydro component.
Uniqueness
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the dihydro component, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89221-22-7 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-(2-hydroxyphenyl)-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-4-2-1-3-8(11)9-7-10(12(16)17)14-6-5-13-9/h1-4,7,14-15H,5-6H2,(H,16,17) |
InChI-Schlüssel |
WXKSGLPCANJIQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
